Ultra-Potent MAO‑A Inhibition and MAO‑B Selectivity
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide exhibits an exceptionally potent inhibition of human recombinant MAO‑A (IC50 = 0.72 nM) while displaying only modest activity against MAO‑B (IC50 = 1,900 nM) [1]. This corresponds to a selectivity index (SI = IC50(MAO‑B)/IC50(MAO‑A)) of approximately 2,640, a profile that sharply contrasts with the classical MAO‑A inhibitor clorgyline (IC50 = 19.5 nM, SI ≈ 2,300) [2]. The compound is >25‑fold more potent than clorgyline at MAO‑A and offers a comparable or slightly superior selectivity window, positioning it as a uniquely potent tool for dissecting MAO‑A‑dependent pathways with minimal MAO‑B interference.
| Evidence Dimension | Inhibitory potency (IC50) and selectivity index |
|---|---|
| Target Compound Data | MAO-A IC50 = 0.72 nM; MAO-B IC50 = 1,900 nM; Selectivity Index (SI) = 2,640 |
| Comparator Or Baseline | Clorgyline: MAO-A IC50 = 19.5 nM; MAO-B IC50 = 45,300 nM; SI ≈ 2,323 |
| Quantified Difference | Target compound is 27-fold more potent at MAO-A (0.72 nM vs. 19.5 nM) and maintains a similar or slightly higher selectivity index. |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); detection: hydrogen peroxide production |
Why This Matters
For researchers requiring a highly potent MAO‑A probe with minimal off‑target MAO‑B activity, this compound offers a best‑in‑class combination of potency and selectivity that cannot be matched by generic oxalamides or legacy MAO‑A inhibitors.
- [1] BindingDB. (n.d.). BDBM50075952 (CHEMBL3415804) – MAO-A and MAO-B IC50 values. Retrieved April 22, 2026. View Source
- [2] PMC. (2011). Table S3: IC50 values for MAO-A and MAO-B inhibitors. PMCID: PMC3078673. View Source
